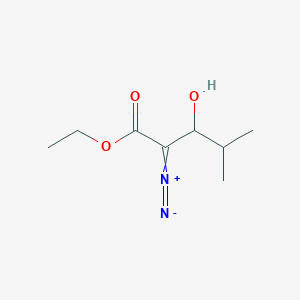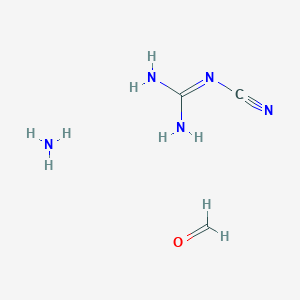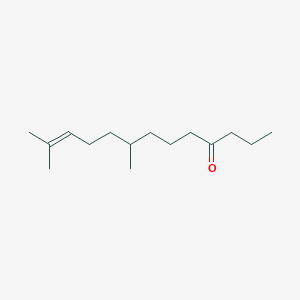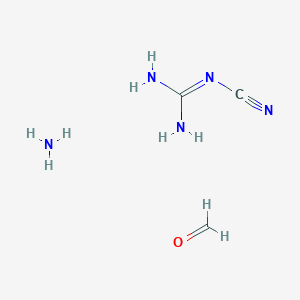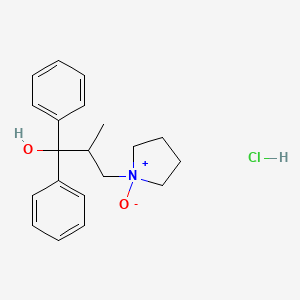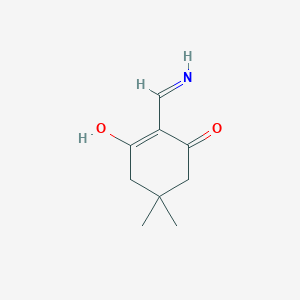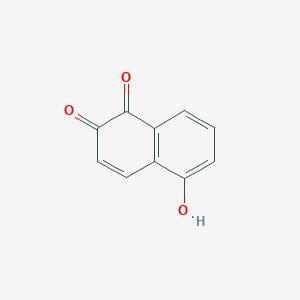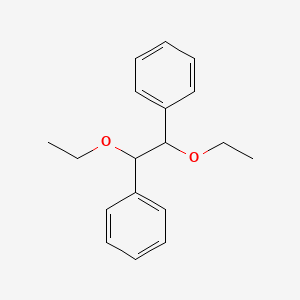
Benzene, 1,1'-(1,2-diethoxy-1,2-ethanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- is an organic compound with the molecular formula C16H18O2. It is also known as 1,2-Dibenzyloxyethane. This compound is characterized by the presence of two benzene rings connected by a 1,2-diethoxyethane bridge. It is a colorless liquid with a mild aromatic odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- typically involves the reaction of benzyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of ethylene glycol displace the chloride ions from benzyl chloride, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde and benzoic acid.
Reduction: It can be reduced to form benzyl alcohol.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are typically employed.
Major Products Formed
Oxidation: Benzaldehyde and benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Nitrobenzene and bromobenzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. In organic synthesis, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the benzene rings and the ethoxy groups.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
- Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methoxy-]
Uniqueness
Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- is unique due to the presence of the 1,2-diethoxyethane bridge, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds, making it valuable in specific applications such as organic synthesis and biochemical research.
Propiedades
Número CAS |
34421-90-4 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
(1,2-diethoxy-2-phenylethyl)benzene |
InChI |
InChI=1S/C18H22O2/c1-3-19-17(15-11-7-5-8-12-15)18(20-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3 |
Clave InChI |
VJOZEPWBHJOUCO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=CC=CC=C1)C(C2=CC=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



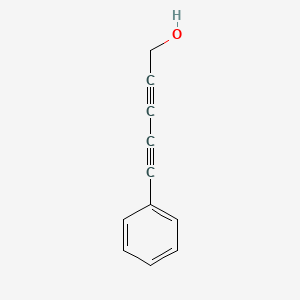
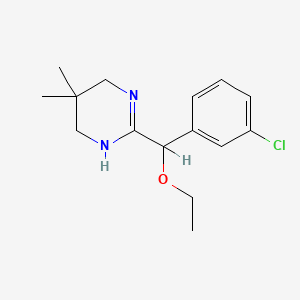
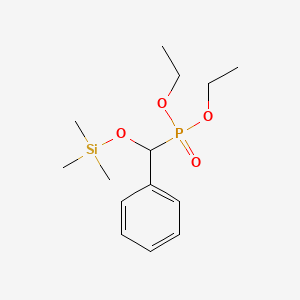
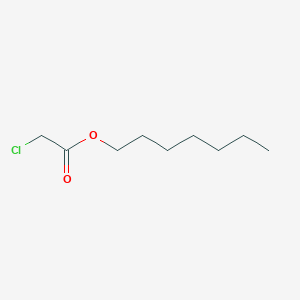
![Diphenyl{2-[(phenylamino)methyl]phenyl}methanol](/img/structure/B14681886.png)
